N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)cyclohexanecarboxamide
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Overview
Description
N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)cyclohexanecarboxamide involves several steps. The initial step typically includes the formation of the imidazo[1,2-a]pyridine core, which can be achieved through various synthetic routes such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . The final step involves the coupling of the imidazo[1,2-a]pyridine core with a cyclohexanecarboxamide moiety under specific reaction conditions .
Chemical Reactions Analysis
N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)cyclohexanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenation or alkylation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated derivatives of the compound .
Scientific Research Applications
N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)cyclohexanecarboxamide is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
7-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
2-Methylimidazo[1,2-a]pyridine: Exhibits a broad range of biological activities, including antitumor and antiviral properties.
Benzamide derivatives: These compounds also show significant biological activities and are used in drug development.
Properties
Molecular Formula |
C20H22N4O |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H22N4O/c1-14-11-12-24-13-18(23-20(24)21-14)15-7-9-17(10-8-15)22-19(25)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3,(H,22,25) |
InChI Key |
YNDRYLAVMLJZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4CCCCC4 |
Origin of Product |
United States |
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